molecular formula C8H13ClO2 B7949315 2-(4-Chlorocyclohexyl)acetic acid

2-(4-Chlorocyclohexyl)acetic acid

Cat. No.: B7949315
M. Wt: 176.64 g/mol
InChI Key: YGPSCTPXDVTIIE-UHFFFAOYSA-N
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Description

2-(4-Chlorocyclohexyl)acetic acid is an organic compound with the molecular formula C8H13ClO2 It is characterized by the presence of a chlorocyclohexyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorocyclohexyl)acetic acid typically involves the chlorination of cyclohexane followed by carboxylation. One common method includes the following steps:

    Chlorination: Cyclohexane is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 4-chlorocyclohexane.

    Carboxylation: The 4-chlorocyclohexane is then reacted with carbon dioxide in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorocyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorocyclohexyl group to a cyclohexyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields cyclohexylacetic acid.

    Substitution: Results in various substituted cyclohexylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorocyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-(4-Bromocyclohexyl)acetic acid: Similar structure but with a bromine atom instead of chlorine.

    Cyclohexylacetic acid: Lacks the chlorine atom, making it less reactive in certain chemical reactions.

Uniqueness

2-(4-Chlorocyclohexyl)acetic acid is unique due to the presence of the chlorocyclohexyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPSCTPXDVTIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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